molecular formula C19H11Cl2F3N6O B214890 2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine

2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine

Cat. No. B214890
M. Wt: 467.2 g/mol
InChI Key: KWAGVBSLBLQXNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine, also known as DCTP, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of pyrimidine derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of 2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine involves its ability to target specific enzymes and proteins involved in various cellular processes. Studies have shown that 2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine can inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, 2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine has been shown to modulate the activity of GABA receptors in the brain, leading to potential therapeutic applications in neurological disorders. Furthermore, 2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine has been shown to modulate the activity of immune cells, leading to potential immunomodulatory effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine can have various biochemical and physiological effects, depending on the specific application. In cancer research, 2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In neuroscience, 2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine has been shown to modulate the activity of neurotransmitters, leading to potential therapeutic applications in neurological disorders. Furthermore, 2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine has been shown to modulate the activity of immune cells, leading to potential immunomodulatory effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine in lab experiments include its synthetic availability and its potential applications in various fields of research. Additionally, 2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine has been shown to have low toxicity and high selectivity for specific targets, making it a promising candidate for drug development. However, the limitations of using 2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine in lab experiments include its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of 2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine, including its potential use as a therapeutic agent in cancer and neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine and to identify potential off-target effects. Furthermore, the development of more efficient and cost-effective synthesis methods for 2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine could lead to its wider use in scientific research.

Synthesis Methods

The synthesis of 2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine involves the reaction of 2,4,5-trichloropyrimidine with 4-methoxyphenylhydrazine and sodium azide in the presence of trifluoroacetic acid. The resulting compound is then subjected to a series of reactions, including chlorination and tetrazole formation, to obtain the final product.

Scientific Research Applications

2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine has been widely used in scientific research for its potential applications in various fields, including cancer research, neuroscience, and immunology. Studies have shown that 2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine has the ability to inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in cell proliferation. Additionally, 2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine has been shown to modulate the activity of neurotransmitters in the brain, leading to potential therapeutic applications in neurological disorders such as Alzheimer's and Parkinson's disease. Furthermore, 2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine has been studied for its potential use as an immunomodulatory agent, with promising results in animal models.

properties

Product Name

2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine

Molecular Formula

C19H11Cl2F3N6O

Molecular Weight

467.2 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)tetrazol-5-yl]-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C19H11Cl2F3N6O/c1-31-14-4-2-13(3-5-14)30-18(27-28-29-30)15-9-25-17(26-16(15)19(22,23)24)10-6-11(20)8-12(21)7-10/h2-9H,1H3

InChI Key

KWAGVBSLBLQXNS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4=CC(=CC(=C4)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

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